molecular formula C10H15N3O2 B2666860 N-(3-methylbutyl)-3-nitro-2-pyridinamine CAS No. 931950-35-5

N-(3-methylbutyl)-3-nitro-2-pyridinamine

Cat. No. B2666860
CAS RN: 931950-35-5
M. Wt: 209.249
InChI Key: QFXYPDMYRQXCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-methylbutyl)-3-nitro-2-pyridinamine” is a chemical compound. Its structure suggests that it contains a pyridinamine group, which is a type of aromatic compound that contains a nitrogen atom . The “3-nitro” part indicates the presence of a nitro group (NO2) attached to the third carbon of the pyridinamine ring. The “N-(3-methylbutyl)” part suggests that a 3-methylbutyl group is attached to the nitrogen atom of the pyridinamine .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The nitro group could potentially undergo reduction reactions, and the amine group could participate in various reactions typical for amines .

Scientific Research Applications

Carcinogenic Potential and DNA Adduct Formation

Research has shown that tobacco-specific nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), are potent lung carcinogens. These compounds undergo metabolic activation to form various DNA adducts, indicating their critical role in carcinogenesis. A comprehensive study by Ma et al. (2018) on NNK demonstrated the formation of over 100 structurally unique pyridylhydroxybutyl DNA phosphate adducts in rats, suggesting potential biomarkers for chronic exposure to tobacco-specific nitrosamines (Ma et al., 2018).

Synthesis and Biological Evaluation

The synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone has shown potential antidepressant and nootropic activities. A study by Thomas et al. (2016) found that specific compounds exhibited significant antidepressant activity, highlighting the potential of pyridine derivatives in developing CNS active agents (Thomas et al., 2016).

Inhibitory Effects on Nitric Oxide Synthase

The inhibition of neuronal nitric oxide synthase has been studied as a potential treatment for Parkinson's disease. Hantraye et al. (1996) demonstrated that 7-Nitroindazole, an inhibitor, protected against MPTP-induced neurotoxicity in baboons, suggesting a role for nitric oxide in neurotoxicity and the potential therapeutic value of inhibitors (Hantraye et al., 1996).

Corrosion Inhibition

Pyridine derivatives have also been studied for their application in corrosion inhibition. Ansari et al. (2014) synthesized Schiff’s bases of pyridyl substituted triazoles, demonstrating their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution, with one compound exhibiting up to 96.6% inhibition efficiency (Ansari et al., 2014).

Chemical Vapor Deposition of Nickel Sulfide

Alam et al. (2008) explored the use of pyridine adducts of nickel(II) xanthates as precursors for the aerosol-assisted chemical vapor deposition of nickel sulfide, highlighting the utility of pyridine derivatives in materials science for fabricating phase-pure thin films of nickel sulfide (Alam et al., 2008).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to discuss the “mechanism of action” of this compound .

properties

IUPAC Name

N-(3-methylbutyl)-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-8(2)5-7-12-10-9(13(14)15)4-3-6-11-10/h3-4,6,8H,5,7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXYPDMYRQXCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=C(C=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.